![molecular formula C17H13BrFN5S B245898 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline, also known as BRD-9894, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline exerts its inhibitory effects on bromodomain-containing proteins by binding to the acetyl-lysine binding pocket, which is crucial for the recruitment of transcriptional co-activators. This prevents the recruitment of co-activators, leading to the suppression of gene expression. Additionally, 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline is its potent inhibitory effects on bromodomain-containing proteins, making it a promising candidate for the development of novel therapeutics. However, its synthesis method is time-consuming and requires specialized equipment and expertise. Additionally, its effects on non-target proteins and potential toxicity need to be thoroughly investigated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline. One potential direction is the development of novel therapeutics for cancer, inflammation, and neurological disorders. Additionally, further studies are needed to investigate its potential toxicity and effects on non-target proteins. Furthermore, the development of more efficient and cost-effective synthesis methods would facilitate its widespread use in research and drug development.
Métodos De Síntesis
The synthesis of 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline involves a series of chemical reactions that require specialized equipment and expertise. The method involves the use of various reagents and solvents, including thiourea, sodium azide, and dimethylformamide. The process is time-consuming and requires careful monitoring to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory effects on various enzymes, including bromodomain-containing proteins, which play a crucial role in regulating gene expression. This makes 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline a promising candidate for the development of novel therapeutics for various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
Fórmula molecular |
C17H13BrFN5S |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
4-[6-(3-bromo-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H13BrFN5S/c1-23(2)12-6-3-10(4-7-12)15-20-21-17-24(15)22-16(25-17)11-5-8-14(19)13(18)9-11/h3-9H,1-2H3 |
Clave InChI |
LXJXYDSSUSVSBV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Br |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)


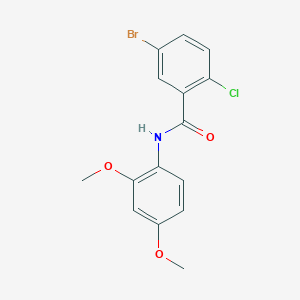
![1-Benzyl-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B245835.png)
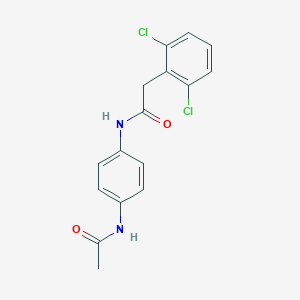
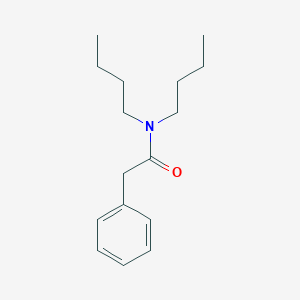
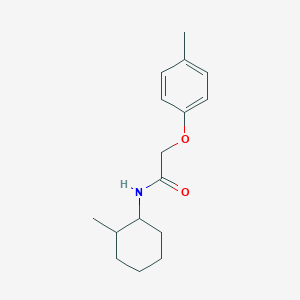
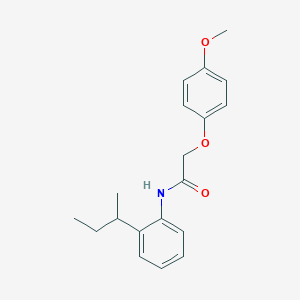
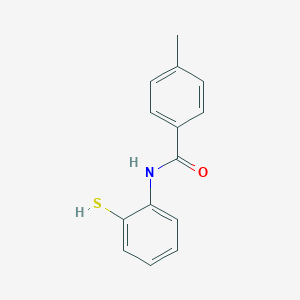

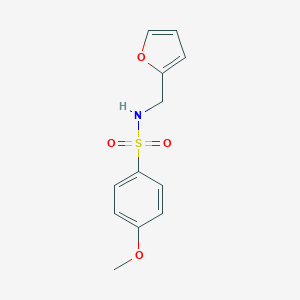
![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)